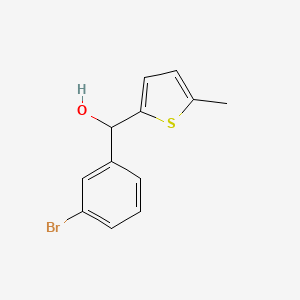![molecular formula C7H11NO2 B13891887 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13891887.png)
3-Methoxybicyclo[1.1.1]pentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybicyclo[1.1.1]pentane-1-carboxamide is a compound characterized by its unique bicyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide typically involves the reaction of 3-methoxybicyclo[1.1.1]pentane-1-carboxylic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Methoxybicyclo[1.1.1]pentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisosteric replacement in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers
Mecanismo De Acción
The mechanism of action of 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a bioisosteric replacement for aromatic groups, thereby modulating the activity of enzymes and receptors. The pathways involved may include inhibition of specific enzymes or interaction with receptor sites, leading to desired biological effects .
Comparación Con Compuestos Similares
- 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Comparison: 3-Methoxybicyclo[1.1.1]pentane-1-carboxamide is unique due to its amide functional group, which imparts different chemical and biological properties compared to its acid counterparts. The presence of the amide group can enhance its stability and interaction with biological targets, making it a valuable compound in drug design and other applications .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
3-methoxybicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c1-10-7-2-6(3-7,4-7)5(8)9/h2-4H2,1H3,(H2,8,9) |
Clave InChI |
UGNMPRXOYNMILI-UHFFFAOYSA-N |
SMILES canónico |
COC12CC(C1)(C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


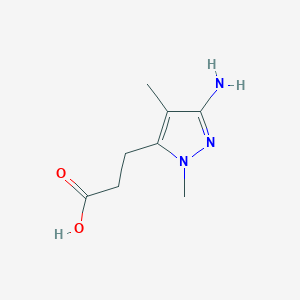

![4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile](/img/structure/B13891814.png)
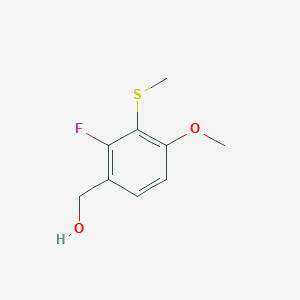
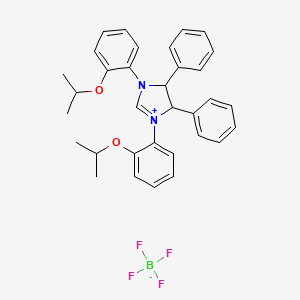
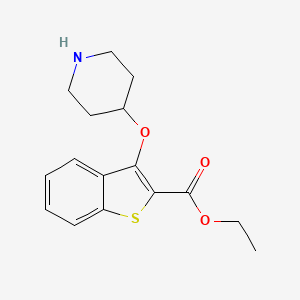
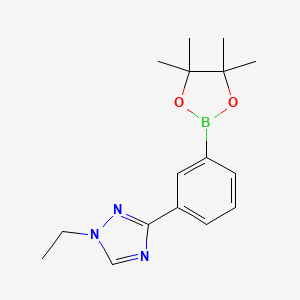
![N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)


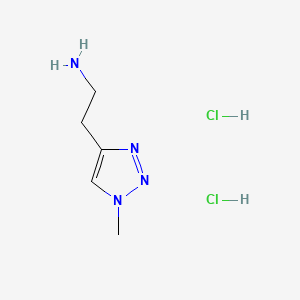
![ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13891883.png)
![2-[(2-Bromo-3-methoxyphenoxy)methyl]pyrazine](/img/structure/B13891891.png)
